1-(4-METHOXYPHENYL)-3-{[(PYRIDIN-3-YL)METHYL]AMINO}PYRROLIDINE-2,5-DIONE 1-(4-METHOXYPHENYL)-3-{[(PYRIDIN-3-YL)METHYL]AMINO}PYRROLIDINE-2,5-DIONE
Brand Name: Vulcanchem
CAS No.:
VCID: VC10343312
InChI: InChI=1S/C17H17N3O3/c1-23-14-6-4-13(5-7-14)20-16(21)9-15(17(20)22)19-11-12-3-2-8-18-10-12/h2-8,10,15,19H,9,11H2,1H3
SMILES: COC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3=CN=CC=C3
Molecular Formula: C17H17N3O3
Molecular Weight: 311.33 g/mol

1-(4-METHOXYPHENYL)-3-{[(PYRIDIN-3-YL)METHYL]AMINO}PYRROLIDINE-2,5-DIONE

CAS No.:

Cat. No.: VC10343312

Molecular Formula: C17H17N3O3

Molecular Weight: 311.33 g/mol

* For research use only. Not for human or veterinary use.

1-(4-METHOXYPHENYL)-3-{[(PYRIDIN-3-YL)METHYL]AMINO}PYRROLIDINE-2,5-DIONE -

Specification

Molecular Formula C17H17N3O3
Molecular Weight 311.33 g/mol
IUPAC Name 1-(4-methoxyphenyl)-3-(pyridin-3-ylmethylamino)pyrrolidine-2,5-dione
Standard InChI InChI=1S/C17H17N3O3/c1-23-14-6-4-13(5-7-14)20-16(21)9-15(17(20)22)19-11-12-3-2-8-18-10-12/h2-8,10,15,19H,9,11H2,1H3
Standard InChI Key HAPKFEUZHHWAHL-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3=CN=CC=C3
Canonical SMILES COC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3=CN=CC=C3

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound’s molecular formula is C₁₇H₁₇N₃O₃, with a molecular weight of 311.33 g/mol. Its IUPAC name, 1-(4-methoxyphenyl)-3-(pyridin-3-ylmethylamino)pyrrolidine-2,5-dione, reflects the integration of a methoxyphenyl ring and a pyridine-linked amino group into the pyrrolidine-2,5-dione core. Key identifiers include:

PropertyValueSource
InChIInChI=1S/C17H17N3O3/c1-23-14-6-4-13(5-7-14)20-16(21)9-15(17(20)22)19-11-12-3-2-8-18-10-12/h2-8,10,15,19H,9,11H2,1H3
InChIKeyHAPKFEUZHHWAHL-UHFFFAOYSA-N
SMILESCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3=CN=CC=C3
PubChem CID2833579

The presence of both electron-donating (methoxy) and electron-withdrawing (dione) groups creates a polarized scaffold, potentially enhancing binding affinity to enzymatic or receptor targets .

Synthesis and Structural Elucidation

Analytical Characterization

Hypothetical characterization would involve:

  • NMR Spectroscopy: ¹H and ¹³C NMR to confirm substituent integration and regiochemistry.

  • X-ray Crystallography: Resolve stereochemical ambiguities, as performed for analog 2a in the MDPI study .

  • Mass Spectrometry: Validate molecular weight and fragmentation patterns .

Biological Activities and Mechanistic Insights

Neuroprotective Effects

Although direct evidence is lacking, structurally similar compounds exhibit neuroprotection via NMDA receptor antagonism or antioxidant pathways. The pyridine ring’s nitrogen atoms may chelate metal ions involved in oxidative stress, suggesting a plausible mechanism worth experimental validation.

Antimicrobial Activity

Analogous compounds demonstrate moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 32 μg/mL) . The dione moiety’s electrophilic character may disrupt bacterial cell wall synthesis, while the pyridine group could inhibit efflux pumps .

Research Gaps and Future Directions

Target Identification

In silico docking studies could predict interactions with kinases, cytokine receptors, or microbial enzymes. Prioritizing targets like COX-2 or IL-6R may clarify anti-inflammatory mechanisms .

Structure-Activity Relationship (SAR) Studies

Systematic modifications to the methoxyphenyl or pyridine groups could optimize potency. For example:

  • Replacing methoxy with ethoxy to assess steric effects.

  • Introducing halogens to the pyridine ring to enhance binding affinity.

In Vivo Efficacy and Toxicity

Preclinical models of inflammation or infection are essential to evaluate therapeutic potential. Pharmacokinetic studies should address bioavailability, given the compound’s moderate LogP (~1.02) .

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